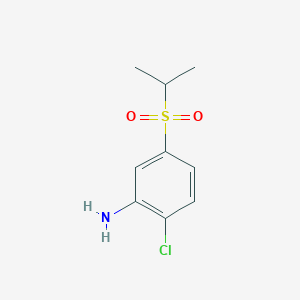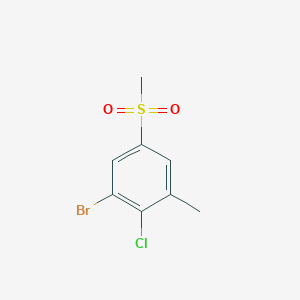
2-isopropylsulfonyl-5-(2,6-dimethylmorpholin-4-yl)aniline, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylsulfonyl-5-(2,6-dimethylmorpholin-4-yl)aniline, AldrichCPR, is a complex organic compound with a molecular weight of 312.43 g/mol. It is characterized by its unique structure, which includes an aniline group, a sulfonyl group, and a morpholine ring. This compound is primarily used in scientific research and various industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropylsulfonyl-5-(2,6-dimethylmorpholin-4-yl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled environments to maintain the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of sulfonyl derivatives.
Reduction: Reduction reactions typically result in the formation of amine derivatives.
Substitution: Substitution reactions can produce a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
2-Isopropylsulfonyl-5-(2,6-dimethylmorpholin-4-yl)aniline is widely used in scientific research due to its unique chemical properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and in the study of biological systems. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group and the morpholine ring play crucial roles in its biological activity, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-isopropylsulfonyl-5-(2,6-dimethylmorpholin-4-yl)aniline stands out due to its unique structure and reactivity. Similar compounds include various aniline derivatives and morpholine derivatives, each with their own distinct properties and applications.
List of Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline
2-(1,2,3,4-Tetrahydro-1-isoquinolinyl)aniline
4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various chemical reactions make it an important compound in the field of organic chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-propan-2-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-10(2)21(18,19)15-6-5-13(7-14(15)16)17-8-11(3)20-12(4)9-17/h5-7,10-12H,8-9,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNLXESXMGBASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)S(=O)(=O)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine](/img/structure/B7814010.png)
![1-(Benzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B7814015.png)


![Benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy-](/img/structure/B7814037.png)

![1-[4-(Isopropylsulfonyl)phenyl]hydrazine](/img/structure/B7814050.png)







